molecular formula C27H34N2O5 B586775 Quinapril Ethyl Ester CAS No. 103733-36-4

Quinapril Ethyl Ester

Cat. No. B586775
CAS RN: 103733-36-4
M. Wt: 466.578
InChI Key: DRKDCOUMTGAAKG-IGKWTDBASA-N
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Description

Quinapril Ethyl Ester is a prodrug of Quinaprilat, the active metabolite of Quinapril . Quinapril is a medication used to treat high blood pressure (hypertension), heart failure, and diabetic kidney disease . It is a first-line treatment for high blood pressure .


Synthesis Analysis

Quinapril Ethyl Ester can be synthesized through a multi-step process . One method involves reacting (2S,45)-2- (4- methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-l,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester in the presence of catalytic amounts of an acid .


Molecular Structure Analysis

The molecular structure of Quinapril Ethyl Ester can be found on various chemical databases . The molecule has a complex structure with multiple functional groups.


Chemical Reactions Analysis

Quinapril Ethyl Ester is hydrolyzed after absorption to form Quinaprilat, which is a more potent angiotensin-converting enzyme (ACE) inhibitor than the parent drug .


Physical And Chemical Properties Analysis

The physical and chemical properties of Quinapril Ethyl Ester can be found in various chemical databases .

Scientific Research Applications

Pharmacokinetics and Mechanism of Action

Quinapril, an ACE inhibitor, undergoes enzymatic hydrolysis to its active diacid form, quinaprilat, which interrupts the conversion of angiotensin I to angiotensin II. This mechanism is pivotal in treating hypertension and congestive heart failure, with quinapril displaying efficacy in various hypertensive models. Quinapril’s hemodynamic effects, such as decreased peripheral and renal vascular resistance and natriuresis, underscore its potential in managing cardiovascular conditions. Its pharmacokinetic profile, characterized by rapid oral absorption and extensive distribution, except in the brain, alongside a metabolism that is not extensively diverted from quinaprilat, supports its therapeutic utility. Quinapril’s safety and efficacy align with its pharmacological profile, distinguishing it in clinical applications beyond blood pressure control, including organ-protective effects that may relate to genetic polymorphisms like the ACE gene I/D polymorphism (Kaplan, Taylor, Olson, & Andrews, 1989) (Sychev & Muslimova, 2011).

Comparative Metabolism with Other ACE Inhibitors

The metabolism and pharmacokinetic profiles of quinapril, compared to other ACE inhibitors like captopril and enalapril, reveal its distinctive attributes. Unlike captopril, quinapril and enalapril undergo de-esterification, likely in the liver, to their active metabolites. The elimination of these inhibitors primarily via renal excretion highlights the influence of renal function on their pharmacokinetics. Quinapril’s pharmacokinetic stability, even in the context of repeated dosing, positions it as a suitable candidate for a broad patient base, including those with hypertension or congestive heart failure (Vertes & Haynie, 1992).

Anticancer Potential of Quinazoline Derivatives

Quinapril’s quinazoline framework has been a focal point in medicinal chemistry due to its extensive biological properties, including anticancer activities. Recent patents and research underscore the evolving landscape of quinazoline derivatives as potent anticancer agents. These derivatives exhibit efficacy through mechanisms such as EGFR inhibition and modulation of various therapeutic protein targets, signifying their versatile therapeutic potential. This expanding therapeutic scope, coupled with novel synthesis strategies and structural diversity, underscores the promising horizon of quinazoline compounds in oncology (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Future Directions

Quinapril continues to be a widely used medication for managing hypertension, a significant risk factor for coronary heart disease . It is also used off-label for chronic heart failure (CHF) and slowing the progression of renal disease in patients with diabetes . As research progresses, there may be new uses and methods of administration for Quinapril Ethyl Ester.

properties

IUPAC Name

ethyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-4-33-26(31)23(16-15-20-11-7-6-8-12-20)28-19(3)25(30)29-18-22-14-10-9-13-21(22)17-24(29)27(32)34-5-2/h6-14,19,23-24,28H,4-5,15-18H2,1-3H3/t19-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKDCOUMTGAAKG-IGKWTDBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858356
Record name Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinapril Ethyl Ester Maleic Acid Salt

CAS RN

103733-36-4
Record name Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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